Ortho Evra is a transdermal contraceptive patch that delivers a combination of ethinyl estradiol and norelgestromin. [] Norelgestromin is the primary active metabolite of norgestimate, a progestin frequently used in oral contraceptives. [] Ortho Evra is designed to deliver continuous levels of these hormones for a seven-day period. [] The patch itself is thin, measuring 20 cm², and is comprised of three layers: an outer protective layer of polyester, a medicated adhesive middle layer, and a clear polyester release liner that is removed prior to application. []
Ortho Evra's primary mechanism of action is the inhibition of ovulation. [] This is achieved through the suppression of gonadotropins, which in turn suppresses follicular development. [] Additionally, the patch induces changes in the endometrium that reduce the probability of implantation and increases the viscosity of cervical mucus. This increased viscosity hinders sperm migration through the endocervix, further reducing the likelihood of pregnancy. []
Extensive research has been conducted on the pharmacokinetics of Ortho Evra, focusing on the absorption and serum concentrations of norelgestromin and ethinyl estradiol. Studies demonstrate that the patch delivers these hormones at levels comparable to oral contraceptives, resulting in effective ovulation suppression and cycle control. [, , ]
Research has shown that the location of patch application (abdomen, buttock, arm, or torso) does not significantly impact the serum concentrations of norelgestromin and ethinyl estradiol. [] Mean concentrations remained within the therapeutic range throughout the seven-day wear period, regardless of the application site. [] Furthermore, activities such as exercise, sauna use, and water immersion do not significantly affect the adhesive reliability or hormone delivery of the patch. []
Mathematical models have been developed to describe the release and serum concentration profiles of norelgestromin and ethinyl estradiol from Ortho Evra. [] These models have been successfully validated using experimental data and can be utilized to predict pharmacokinetic profiles in various scenarios, including situations of non-compliance such as patch detachment. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9